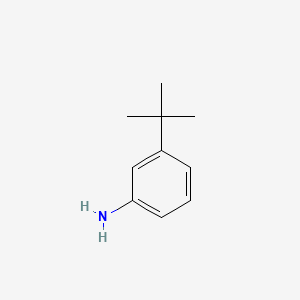

3-tert-Butylaniline

Beschreibung

Historical Context and Evolution of Research on Tert-Butylaniline Derivatives

The study of aniline (B41778) and its derivatives has been a significant area of interest in chemical and pharmaceutical research since the late 19th and early 20th centuries. The initial focus was on their role as key intermediates in the production of dyes and pigments, particularly azo dyes used extensively in the textile industry. Over time, the exploration of substituted aniline derivatives, including the tert-butylaniline isomers, expanded into the realms of pharmaceuticals and agrochemicals.

The introduction of the bulky tert-butyl group to the aniline structure brought about unique steric and electronic properties that researchers began to exploit. This led to the development of various tert-butylaniline derivatives, each with specific applications. For instance, 2-tert-butylaniline (B1265841) became a valuable starting material for synthesizing compounds with targeted steric and electronic characteristics, crucial for developing more effective drugs and chemical products. Similarly, 3,5-di-tert-butylaniline (B181150), with its dual substitution, offered enhanced steric bulk and lipophilicity, influencing its reactivity and potential in organic synthesis and material science. The investigation into mono-brominated derivatives of meta-di-tert-butylbenzene and tert-butylbenzene (B1681246) further broadened the scope of these compounds. The synthesis of these derivatives often involves processes like the alkylation of aniline with tert-butyl chloride or the reduction of corresponding nitro compounds.

Significance of 3-tert-Butylaniline as a Key Intermediate in Advanced Organic Synthesis

This compound (C₁₀H₁₅N) is a crucial building block in advanced organic synthesis, valued for its role in constructing complex molecules. Its utility stems from the presence of both an amino group and a tert-butyl group on the benzene (B151609) ring, which allows for a variety of chemical transformations.

One of the primary applications of this compound is in substitution and electrophilic aromatic substitution reactions at the amino site. It serves as a precursor in the synthesis of a wide range of organic compounds, including pharmaceutical intermediates, fluorescent dyes, and dye intermediates. For example, it has been used in the synthesis of a new triphenylamine-containing diamine monomer, 4-tert-butyl-4′,4″-dinitrotriphenylamine, and 2-oxopyrimido[4,5-d]pyrimidin-5(6H)-one.

The synthesis of this compound itself can be achieved through various methods. One notable method is the catalytic hydrodechlorination (HDC) of 4-tert-butyl-1-chloro-2-nitrobenzene (B1354411) using a Raney nickel catalyst. This process highlights an innovative approach to transforming chlorinated waste into valuable chemical products. Other synthetic routes include the reaction of aniline with tert-butyl chloride under basic conditions.

The physical and chemical properties of this compound are well-documented, contributing to its versatility in synthesis design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 47-49 °C |

| Boiling Point | 273 °C |

| Solubility | Soluble in dimethyl sulfoxide, ethers, and alcohols |

| IUPAC Name | This compound |

| CAS Number | 5369-19-7 |

Sources:

Scope and Research Objectives for this compound Studies

Current and future research on this compound and its derivatives is focused on several key areas, driven by the demand for novel materials and more efficient synthetic methodologies.

A significant research objective is the development of new catalysts and synthetic routes to improve the efficiency and selectivity of reactions involving tert-butylanilines. For instance, research has explored the use of silica-alumina catalysts for the production of mono-ortho-tert-butyl-aniline, aiming for high selectivity and conversion rates. Another area of investigation is the use of phosphotungstic acid/HZSM-5 catalysts to enhance the selectivity of o-tert-butylaniline in the reaction between aniline and methyl tert-butyl ether.

In materials science, the incorporation of the tert-butyl group into polymer backbones is a subject of intense study. The steric hindrance provided by the tert-butyl group can improve the optical transparency and gas separation performance of polyimide films without compromising their thermal stability. This has led to the development of new polyimide films with low dielectric constants and enhanced thermal properties.

Furthermore, the unique steric and electronic properties of tert-butylaniline derivatives continue to be exploited in the design of new molecules with specific biological activities. The steric hindrance can modulate interactions with biological targets like enzymes and receptors, making these compounds interesting for studies on enzyme inhibition and protein-ligand interactions. The synthesis of novel sterically hindered salicylaldimine ligands from 2,4,6-tri-tert-butylaniline (B181305) for the creation of metal complexes is an example of this research direction.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKTVUKEPNBABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201942 | |

| Record name | 3-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-19-7 | |

| Record name | 3-(1,1-Dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Tert Butylaniline and Its Analogues

Established Synthetic Routes for 3-tert-Butylaniline

Alkylation of aniline (B41778) represents a direct approach to forming a carbon-carbon bond on the aromatic ring. The tert-butyl group, a bulky substituent, can be introduced using various alkylating agents and catalytic systems, which significantly influence the regiochemical outcome of the reaction.

The classical Friedel-Crafts alkylation, which employs an alkyl halide and a strong Lewis acid catalyst, presents significant challenges when applied to aniline. The primary issue is the interaction between the basic amino group (-NH₂) of aniline and the Lewis acid catalyst, such as aluminum chloride (AlCl₃). This interaction forms a deactivating complex, which inhibits the catalyst's ability to promote electrophilic aromatic substitution on the ring.

To circumvent this, the reaction can be performed on acetanilide, the acetyl-protected form of aniline. The acetylated aniline can undergo a Friedel-Crafts reaction with tert-butyl chloride in the presence of aluminum chloride, yielding para-tert-butylacetanilide with high purity. Subsequent hydrolysis of the acetamido group would be required to furnish the free aniline. However, direct alkylation of aniline using traditional Friedel-Crafts catalysts like AlCl₃ or BF₃ tends to yield mixtures of 2- and 4-isomers, with the formation of this compound not being a favored outcome.

To overcome the limitations of traditional Friedel-Crafts conditions, alternative alkylating agents such as isobutene, tert-butanol (B103910) (TBA), and methyl tert-butyl ether (MTBE) are frequently used, often in conjunction with solid acid catalysts. These processes typically operate under pressure and at elevated temperatures. The reaction of aniline with isobutylene (B52900) in the liquid phase can be performed at temperatures between 150°C and 300°C. Both C-alkylation (on the aromatic ring) and N-alkylation (on the amino group) are possible, with the product distribution being highly dependent on the reaction conditions and catalyst choice. For example, using tert-butanol as the alkylating agent at 150°C can yield mono-alkylated products.

The regioselectivity of aniline tert-butylation is critically dependent on the catalyst employed. A variety of solid acid catalysts have been investigated to control the position of alkylation and favor C-alkylation over N-alkylation. Catalysts such as zeolites, silica-alumina, and acid-treated clays (B1170129) like montmorillonite (B579905) are prominent in this field.

For instance, while many systems favor ortho- and para-alkylation, the choice of catalyst can significantly shift the product ratios. Using a silica-alumina catalyst with a high silica (B1680970) content (70-85%) in a fixed-bed reactor for the reaction of aniline with isobutylene can be optimized to produce mono-ortho-tert-butyl-aniline. In contrast, acid-treated montmorillonite can exhibit high para-selectivity. A study using various solid acids found that 20% (w/w) dodecatungstophosphoric acid supported on K10 montmorillonite clay (DTP/K10) was highly active for the alkylation of aniline with MTBE and tert-butanol, exclusively producing C-alkylated products. With MTBE at 175°C, this system yielded over 84% mono-alkylated products with a selectivity of 53% for 2-tert-butylaniline (B1265841).

The following table summarizes research findings on different catalytic systems for the tert-butylation of aniline.

| Catalyst | Alkylating Agent | Temperature (°C) | Key Findings & Selectivity | Reference |

|---|---|---|---|---|

| Nanosized Zeolite Beta | tert-Butanol | 140-170 | Selectively directed C-alkylation with no N-alkylated products detected. Good selectivity towards mono-substitution. | |

| Silica-Alumina (70-85% SiO₂) | Isobutylene | 160-180 | Optimized for mono-ortho-tert-butyl-aniline production in a fixed-bed reactor. Minimized di-tert-butyl derivatives. | |

| Montmorillonite | Isobutene | 200-250 | Selective formation of 4-tert-butylaniline (B146146). | |

| DTP/K10 Montmorillonite | MTBE | 175 | >84% yield of mono-alkylated products; 53% selectivity for 2-tert-butylaniline. Only C-alkylation observed. | |

| DTP/K10 Montmorillonite | tert-Butanol | 150 | Yielded only mono-alkylated products with an equal distribution of isomers. |

An alternative and often more regioselective method for preparing specific isomers like this compound is through the reduction of the corresponding nitro-substituted precursor. This multi-step approach involves the initial synthesis of the desired nitro-tert-butylbenzene isomer, followed by its reduction to the amine.

The synthesis of this compound is commonly achieved via the reduction of 1-nitro-3-tert-butylbenzene. This reduction is a standard transformation in organic synthesis and can be accomplished using several methods. Catalytic hydrogenation is a widely used technique, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source. Hydrazine hydrate (B1144303) can serve as the hydrogen donor in these catalytic systems.

Another route involves the catalytic hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene (B1354411) using a Raney nickel catalyst. This process simultaneously reduces the nitro group and removes the chlorine atom to yield this compound. The reaction conditions, including temperature, pressure, and the use of additives, are optimized to achieve high efficiency. For example, using a methanol (B129727)/water solvent system with ammonium (B1175870) acetate (B1210297) as an additive at 140°C and 3.0 MPa pressure has been shown to be effective.

The following table outlines different reductive approaches to synthesize tert-butylanilines.

| Starting Material | Reagents/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| 1-bromo-4-(tert-butyl)-2-nitrobenzene | 10% Pd/C, Hydrazine | 3-(tert-butyl)aniline | Complete reduction achieved in a sealed tube within one hour. | |

| 1-chlorine-4-tert-butyl-2-nitrobenzene | Reduction (unspecified) | This compound | Serves as an intermediate step in a multi-step synthesis. | |

| 4-tert-butyl-1-chloro-2-nitrobenzene | Raney Nickel, Ammonium Acetate | This compound | Optimal conditions: 140°C, 3.0 MPa in methanol/water. | |

| 2,4,6-tri-t-butylnitrobenzene | Reduction (unspecified) | 2,4,6-tri-t-butylaniline | Standard reduction procedure used to prepare the sterically hindered aniline. |

Reductive Pathways to Tert-Butylanilines

Catalytic Hydrodechlorination Strategies for this compound

Catalytic hydrodechlorination (HDC) presents an important method for synthesizing anilines from chlorinated precursors, often transforming chlorinated waste streams into valuable chemical intermediates. This technique is particularly relevant for the synthesis of this compound from compounds such as 4-tert-butyl-1-chloro-2-nitrobenzene. The process involves the hydrogenolytic cleavage of carbon-chlorine (C-Cl) bonds, typically over a heterogeneous metal catalyst.

The most common active metals for HDC include noble metals like palladium (Pd) and platinum (Pt), as well as non-noble metals such as nickel (Ni), often supported on materials like activated carbon (C) or alumina (B75360) (Al₂O₃). For the synthesis of this compound, research has specifically highlighted the efficacy of Raney nickel as a catalyst. The reaction pathway involves the simultaneous hydrodechlorination and reduction of the nitro group to an amine. This dual transformation in a single process enhances the method's efficiency.

Supported nickel catalysts have demonstrated high activity for the complete hydrodechlorination of various chlorobenzenes in the liquid phase under hydrogen pressure. The choice of catalyst is crucial, as different metals exhibit varying reactivity trends for the cleavage of carbon-halogen bonds. For instance, over a Raney Ni catalyst, the hydrogenolysis reactivity follows the order C-I > C-Br > C-Cl > C-F. The process is generally considered a green chemistry approach as it can utilize and decontaminate chlorinated organic compounds.

Optimization of Hydrodechlorination Parameters (e.g., catalyst, solvent, pressure, temperature)

The efficiency of synthesizing this compound via hydrodechlorination is highly dependent on the optimization of several key reaction parameters. Studies on the hydrodehalogenation of 4-tert-butyl-1-chloro-2-nitrobenzene over a Raney nickel catalyst have systematically explored the influence of the solvent system, base type, temperature, and pressure to maximize yield and reaction rate.

Catalyst: Raney nickel is an effective and commonly used catalyst for this transformation. Other supported catalysts, such as nickel on activated carbon (Ni/AC), have also been shown to be highly active for the hydrodechlorination of chlorobenzene (B131634) and its derivatives. The activity of these catalysts is often linked to the active surface area of the metal.

Solvent: The choice of solvent significantly impacts the reaction. A mixture of methanol and water (in a 4:1 volume ratio) has been identified as a particularly effective reaction solution. The presence of water was found to help retain a high level of catalytic activity. In other HDC systems, methanol has also been noted as a preferable solvent when using Pd/C catalysts in the presence of triethylamine.

Additives/Bases: The addition of a base or an additive can be crucial. For the Raney nickel-catalyzed synthesis of this compound, ammonium acetate was used as an effective additive. In broader HDC applications, the presence of an alkaline hydroxide (B78521) is often necessary for the reaction to proceed, as it neutralizes the hydrogen chloride (HCl) formed as a byproduct, which can otherwise poison the catalyst.

Temperature and Pressure: These parameters are critical for achieving high efficiency. Optimal conditions for the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene were found to be a temperature of 140°C and a pressure of 3.0 MPa.

The table below summarizes the optimized parameters for the synthesis of this compound using hydrodechlorination technology.

Table 1: Optimization of Hydrodechlorination Parameters for this compound Synthesis

| Parameter | Optimal Condition | Role/Effect |

|---|---|---|

| Catalyst | Raney Nickel | Promotes hydrodechlorination and nitro group reduction. |

| Precursor | 4-tert-butyl-1-chloro-2-nitrobenzene | Starting material containing both chloro and nitro groups. |

| Solvent | Methanol/Water (4:1 v/v) | Enhances catalytic activity and solubility. |

| Additive | Ammonium Acetate | Acts as a promoter; used in a 1:1 ratio with the precursor. |

| Temperature | 140 °C | Provides sufficient energy for the reaction to proceed efficiently. |

| Pressure | 3.0 MPa | Ensures adequate hydrogen concentration in the liquid phase. |

Ammoniation of Alkylphenols to Tert-Butylaniline

The direct amination of phenols, specifically alkylphenols, represents another synthetic route to obtaining alkyl-substituted anilines like tert-butylaniline. This method involves the reaction of an alkylphenol with ammonia (B1221849) or an ammonia source at high temperatures and pressures, often in the presence of a catalyst. While specific literature on the direct synthesis of this compound via this route is less common, the general methodology is established for related isomers. For example, the amination of 2-tert-butylphenol (B146161) is a known pathway to produce 2-tert-butylaniline, reportedly achieving a yield of around 79%.

This process typically requires catalysts to facilitate the substitution of the hydroxyl group with an amino group. The reaction is a nucleophilic substitution on the aromatic ring, which is generally challenging and requires forcing conditions. The sustainability of this method can be a concern due to the high energy input required.

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of "green" methodologies that minimize environmental impact, reduce waste, and improve safety. In the context of this compound synthesis, several approaches align with these principles.

Catalytic hydrodechlorination (HDC) itself is often considered a green technology because it provides a pathway to convert hazardous chlorinated organic compounds into less toxic and more valuable products. The use of heterogeneous catalysts, such as metals on solid supports (e.g., Pd/C, Ni/AC), is a key feature of green chemistry. These catalysts can be easily separated from the reaction mixture by filtration and potentially reused, reducing waste and processing costs.

Further green advancements in HDC include:

Use of Benign Solvents: Employing water as a co-solvent, as seen in the synthesis using Raney nickel, reduces reliance on purely organic solvents.

Mild Reaction Conditions: Research into Pd/C-catalyzed hydrodechlorination of aromatic chlorides has demonstrated efficient reactions at ambient temperatures and pressures, significantly reducing energy consumption.

Alternative Hydrogen Donors: While many HDC processes use molecular hydrogen, alternative hydrogen donors like formic acid or formates can also be used, sometimes offering operational advantages.

Another area of innovation is the use of enzymatic or biocatalytic methods. While not yet specifically reported for this compound, the enzymatic polymerization of various arylamines using oxidoreductases like laccase or peroxidase is an active field of research. Such methods operate under mild, aqueous conditions and offer high selectivity, representing a potential future direction for greener aniline synthesis.

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Sustainability

A comparative analysis of different synthetic routes to tert-butylanilines reveals trade-offs between yield, selectivity, and environmental footprint. The primary methods include the reduction of a corresponding nitro compound, Friedel-Crafts alkylation of aniline, and the hydrodechlorination of a chloro-nitro precursor.

Regioselectivity: This is a major challenge in direct alkylation methods. The Friedel-Crafts alkylation of aniline to produce tert-butylanilines often results in poor regioselectivity, yielding mixtures of ortho- and para-isomers, with the meta-isomer being difficult to obtain as the major product. In contrast, methods that start with a pre-functionalized precursor, such as the reduction of 2-tert-butylnitrobenzene or the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene, offer excellent regioselectivity. The final position of the amine group is predetermined by the starting material, leading to a single, high-purity isomer.

Efficiency and Yield: The catalytic hydrogenation of 2-tert-butylnitrobenzene can produce 2-tert-butylaniline with over 95% purity and high yields. The hydrodechlorination route to this compound has also been optimized to achieve high efficiency. The ammoniation of 2-tert-butylphenol reportedly gives a yield of approximately 79%.

Sustainability: From a sustainability perspective, methods involving multiple steps or harsh reagents are less favorable.

Friedel-Crafts Alkylation: Often uses strong Lewis acid catalysts (e.g., AlCl₃) that are difficult to recycle and generate significant waste during workup.

Hydrodechlorination: This method is advantageous as it can utilize chlorinated byproducts from other processes. When combined with recyclable heterogeneous catalysts and conducted under optimized, milder conditions, it represents a highly sustainable option.

Ammoniation of Phenols: This route is atom-economical in principle but is often hampered by the need for high temperatures and pressures, making it energy-intensive.

The following table provides a comparative overview of these synthetic approaches for tert-butylaniline isomers.

Table 2: Comparative Analysis of Synthetic Routes to Tert-Butylanilines

| Synthetic Method | Key Features | Regioselectivity | Efficiency/Yield | Sustainability Aspects |

|---|---|---|---|---|

| Catalytic Hydrodechlorination | Simultaneous dechlorination and nitro reduction of a chloro-nitro precursor. | High (isomer-specific, based on precursor). | High, optimized conditions reported. | Good; utilizes chlorinated compounds, employs recyclable heterogeneous catalysts, can use green solvents like water. |

| Reduction of Nitro Precursor | Catalytic hydrogenation of a pre-synthesized tert-butylnitrobenzene. | High (isomer-specific, based on precursor). | High (>95% purity reported for ortho-isomer). | Moderate to Good; depends on the synthesis of the nitro precursor. The reduction step is often clean. |

| Ammoniation of Alkylphenol | Direct replacement of a hydroxyl group with an amino group. | High (isomer-specific, based on precursor). | Good (~79% reported for ortho-isomer). | Moderate; high energy input (temperature/pressure) required. |

| Friedel-Crafts Alkylation | Direct alkylation of aniline with a tert-butyl source. | Poor (yields mixtures of ortho- and para-isomers). | Variable, depends on conditions. | Poor; uses stoichiometric Lewis acids, generates significant waste. |

Iii. Mechanistic Investigations of 3 Tert Butylaniline Reactivity

Fundamental Reactivity of the Amine Functional Group in 3-tert-Butylaniline

The amine functional group (-NH₂) is central to the reactivity of this compound. This group imparts basic and nucleophilic characteristics to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton, making the compound a weak base. Furthermore, this electron pair allows the amine group to act as a nucleophile, participating in reactions where it attacks electron-deficient centers.

The reactivity of the amine group is influenced by the electronic effects of the substituents on the aromatic ring. The tert-butyl group, being an alkyl group, is weakly electron-donating through an inductive effect. This effect slightly increases the electron density on the aromatic ring and, to a lesser extent, on the amine group, thereby influencing its basicity and nucleophilicity.

A common reaction involving the amine group is its condensation with aldehydes and ketones to form imines, also known as Schiff bases. For instance, the reaction of anilines with Fischer's base aldehyde has been studied to understand the kinetics of hemicyanine dye formation. In these studies, it was observed that electron-withdrawing substituents on the aniline (B41778) ring increase the rate of the condensation reaction.

The fundamental reactivity of the amine in this compound is a balance between its inherent nucleophilicity and the steric and electronic influences of the tert-butyl group.

Electrophilic Aromatic Substitution Patterns on the this compound Ring

Electrophilic aromatic substitution (EAS) is a key class of reactions for functionalizing the benzene (B151609) ring of this compound. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present: the amino group (-NH₂) and the tert-butyl group (-C(CH₃)₃).

The amino group is a powerful activating and ortho-, para-directing group. Its strong electron-donating resonance effect significantly increases the electron density at the positions ortho and para to it, making these sites highly susceptible to electrophilic attack. Conversely, the tert-butyl group is a weakly activating and ortho-, para-directing group due to its inductive electron-donating effect. However, the large steric bulk of the tert-butyl group significantly hinders electrophilic attack at the positions ortho to it.

When considering the combined directing effects in this compound:

The amino group at position 1 strongly directs incoming electrophiles to positions 2, 4, and 6.

The tert-butyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6 (relative to its own position, these are ortho and para).

Therefore, both groups reinforce the activation of positions 2, 4, and 6. However, position 2 is sterically hindered by the adjacent bulky tert-butyl group. As a result, electrophilic substitution is most likely to occur at positions 4 and 6, which are para and ortho to the amino group, respectively, and less sterically encumbered. In many aniline derivatives, the presence of bulky groups influences the reactivity, often leading to substitution at less hindered positions.

| Position | Directing Effect of -NH₂ (at C1) | Directing Effect of -C(CH₃)₃ (at C3) | Combined Effect |

| 2 | Ortho (activating) | Ortho (activating) | Activated, but sterically hindered |

| 4 | Para (activating) | Meta (deactivating) | Strongly activated |

| 5 | Meta (deactivating) | Ortho (activating) | Weakly activated, sterically hindered |

| 6 | Ortho (activating) | Para (activating) | Strongly activated |

Transition Metal-Catalyzed Reactions Involving this compound and its Derivatives

Transition metal catalysis provides a powerful toolkit for the functionalization of this compound and its derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds that are often difficult to achieve through traditional methods. These catalytic systems can overcome the inherent reactivity patterns of the molecule, allowing for selective transformations at otherwise unreactive positions.

Nickel-catalyzed photoredox reactions have emerged as a versatile method for cross-coupling reactions. These reactions often utilize visible light to drive the catalytic cycle, allowing for mild reaction conditions. In the context of aniline derivatives, these methods can be used for C-N bond formation.

A general approach involves the use of a nickel catalyst in conjunction with a photocatalyst. The photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) processes to generate reactive intermediates. For instance, in C-N cross-coupling reactions, an aryl halide can undergo oxidative addition to a low-valent nickel species. The resulting complex can then react with an amine, such as a derivative of this compound, to form the desired C-N bond after reductive elimination.

Recent advancements have shown that simple and inexpensive additives, like tert-butylamine, can act as both a ligand and a base in nickel-catalyzed photoredox reactions, facilitating the coupling of a wide range of nucleophiles, including anilines. However, the steric hindrance of the aniline can play a significant role. For example, highly hindered anilines like 2,6-di-tert-butylaniline (B1186569) may be unreactive under certain conditions.

| Catalyst System | Reaction Type | Key Features |

| Ni/Photoredox | C-N Cross-Coupling | Mild conditions, use of visible light, broad substrate scope. |

| Ni/tert-butylamine | C-N and C-O Cross-Coupling | tert-butylamine acts as a bifunctional additive (ligand and base). |

C-H functionalization is a powerful strategy that allows for the direct conversion of C-H bonds into new functional groups, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates.

The tert-butyl group of this compound, while often considered unreactive, possesses C(sp³)–H bonds that can be functionalized through directed C-H activation. This approach utilizes a directing group, which is typically a part of the substrate that can coordinate to the metal catalyst and position it in close proximity to the targeted C-H bond.

For derivatives of tert-butylaniline, the amine functionality can be converted into a directing group, such as an imine or an amide. For example, 2-tert-butylaniline (B1265841) can be condensed with an aldehyde, like quinoline-8-carbaldehyde, to form an imine. This imine then acts as a directing group to guide a palladium catalyst to activate the C-H bonds of the tert-butyl group. This strategy has been successfully employed for the arylation of the C(sp³)–H bonds of 2-(tert-butyl)aniline derivatives.

In some cases, the directing group can be generated transiently in the reaction mixture, avoiding the need for separate synthesis and removal steps. For example, 2-hydroxynicotinaldehyde (B1277654) has been used as a transient directing group for the γ-C(sp³)–H oxygenation of free aliphatic amines.

The mechanism of directed C-H functionalization typically involves several key steps. In palladium-catalyzed reactions, the process often begins with the coordination of the directing group to a Pd(II) center. This is followed by a C-H activation step, where the C-H bond is cleaved to form a cyclometalated intermediate, often a palladacycle. This step is crucial for the regioselectivity of the reaction.

Once the palladacycle is formed, it can undergo several different reaction pathways to yield the functionalized product. One common pathway involves the reaction of the palladacycle with an external coupling partner. For example, in an arylation reaction, the palladacycle can react with an arylating agent, such as a diaryliodonium salt, through an oxidative addition/reductive elimination sequence, potentially involving a Pd(IV) intermediate.

Alternatively, the functionalization can occur through a Pd(II)/Pd(0) catalytic cycle. In this pathway, the palladacycle undergoes a reaction that leads to the formation of the product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the catalytic cycle.

The specific mechanistic pathway can be influenced by various factors, including the nature of the metal catalyst, the directing group, the oxidant, and the other reagents present in the reaction mixture.

Directed C(sp3)–H Activation in Tert-Butylaniline Derivatives

Guanylation of Amines utilizing Tert-Butylanilines

The synthesis of guanidines through the guanylation of amines represents a pivotal transformation in organic chemistry, given the prevalence of the guanidinium (B1211019) moiety in biologically active compounds and organocatalysts. While direct studies on the use of this compound in such reactions are limited, research involving its isomer, 4-tert-butylaniline (B146146), offers significant mechanistic insights that are likely applicable.

A notable study on the guanylation of amines catalyzed by tris(pentafluorophenyl)borane, [B(C₆F₅)₃], with carbodiimide (B86325) has shed light on a plausible reaction pathway. The proposed mechanism is a Lewis acid-assisted Brønsted acidic route. The catalytic cycle is initiated by the formation of an adduct between the aniline substrate, such as 4-tert-butylaniline, and the borane (B79455) catalyst. This is followed by the transfer of a proton from the amine to the carbodiimide, leading to the formation of a guanidine-borane adduct through a series of steps. The final guanidine (B92328) product is then released, regenerating the catalyst for subsequent cycles.

In a different approach, a sodium magnesiate complex, [NaMg(CH₂SiMe₃)₃], has been effectively used as a precatalyst for the guanylation of various anilines, including 4-tert-butylaniline. Kinetic investigations of this reaction revealed a first-order dependence on the concentrations of the amine, carbodiimide, and catalyst. Coupled with a significant kinetic isotope effect, these findings point towards a rate-determining step that involves an amine-assisted insertion of the carbodiimide into the metal-amide bond.

Given the structural similarities, it is reasonable to infer that this compound would follow a comparable mechanistic path. The primary distinction lies in the meta-position of the tert-butyl group in this compound, which exerts a steric influence and a mild electron-donating inductive effect. These factors would modulate the nucleophilicity of the amino group and its interactions with both the catalyst and the carbodiimide.

Reductive Functionalization of Nitro Compounds with Tert-Butylanilines

The reduction of nitro compounds to primary amines is a cornerstone reaction in organic synthesis. The direct involvement of a tert-butylaniline in the reductive functionalization of a separate nitro compound is not a conventional synthetic method. Nevertheless, an examination of the general principles of nitro group reduction can provide a hypothetical role for tert-butylanilines.

The transformation of a nitro group to an amine proceeds through a sequence of intermediates, including nitroso and hydroxylamine (B1172632) species. This reduction can be accomplished with a variety of reducing agents, such as molecular hydrogen in the presence of a metal catalyst, or through transfer hydrogenation using reagents like formic acid or silanes. There is a growing interest in the development of catalysts based on earth-abundant metals like iron for these transformations.

In a hypothetical reaction where a tert-butylaniline is present during the reduction of another nitro compound, it would likely behave as either a spectator species or a competing substrate, contingent on the reaction conditions. Under forcing conditions with a potent reducing agent, it is conceivable that both the intended nitro compound and any nitrated precursors of the tert-butylaniline could undergo reduction.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are shaped by the electronic and steric characteristics of its constituent functional groups. Although specific quantitative data for many reactions of this compound are not extensively reported, established chemical principles can be applied to understand its behavior.

For example, in guanylation reactions, the rate law for the reaction of 4-tert-butylaniline with N,N'-diisopropylcarbodiimide, catalyzed by a sodium magnesiate complex, was determined to be first order in each of the reactants: the amine, the carbodiimide, and the catalyst. This suggests a multi-component transition state. A similar kinetic profile is anticipated for this compound, though the specific rate constant may vary due to the differing steric environment imparted by the meta-positioned tert-butyl group.

Thermodynamic studies on the highly sterically hindered N,N-dimethyl-2,4,6-tri-tert-butylaniline have shown a markedly lower pKa* value in comparison to N,N-dimethylaniline, indicating a reduction in basicity. This is attributed to steric impediment to the solvation of the corresponding anilinium cation. While the effect would be less pronounced, the tert-butyl group in this compound would similarly influence the thermodynamics of its acid-base reactions.

In an investigation into the oxidation of various anilines by triplet methylene (B1212753) blue, the observed rate constants were found to correlate with the reaction's free energy, a relationship that can be modeled using the Sandros-Boltzmann equation. While the oxidation potential for 4-tert-butylaniline has been documented, it is expected that this compound would exhibit a comparable, yet distinct, value due to the electronic influence of the meta-substituted tert-butyl group.

The following interactive table provides computed thermodynamic data for the oxidation of several substituted anilines, which can serve as a basis for estimating the behavior of this compound.

| Aniline Derivative | Computed E_ox (V) | ΔG_solv (kcal/mol) | k_obs (10^8 M⁻¹s⁻¹) |

| 4-tert-butylaniline | 0.98 | -37.6 | 32.7 |

| 3-ethylaniline | 1.1 | -26.0 | 15.4 |

| 3-methylaniline | 1.02 | -33.8 | 15.2 |

| 3-methoxyaniline | 1.09 | -27.0 | 11.7 |

| Data adapted from a study on the oxidation of anilines by triplet methylene blue. |

Role of Steric and Electronic Effects on this compound Reactivity

The chemical reactivity of this compound is dictated by a delicate balance of steric and electronic effects stemming from its tert-butyl and amino substituents.

Steric Effects: The tert-butyl group is known for its significant steric bulk. When situated at the meta position, its steric hindrance primarily impacts reactions at the adjacent ortho positions (C2 and C4) and can also influence the trajectory of reagents approaching the amino group. This steric congestion can be harnessed to achieve selectivity in certain chemical transformations. For instance, if this compound were to function as a ligand in a metal complex, its steric profile could dictate the coordination geometry and, consequently, the catalytic activity. In electrophilic aromatic substitution reactions, the bulky tert-butyl group will disfavor the approach of electrophiles to the sterically encumbered positions.

Electronic Effects: The tert-butyl group is generally recognized as a weak electron-donating group via the inductive effect (+I). Its placement at the meta position results in a slight enhancement of the electron density on the aromatic ring and at the amino group, thereby increasing the nucleophilicity of the amine relative to unsubstituted aniline. This electronic contribution is, however, modest in comparison to the more potent electron-donating effects of substituents in the ortho or para positions. The amino group itself is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The ultimate regioselectivity of such reactions is determined by the interplay of the directing influence of the amino group and the steric and electronic effects of the meta-tert-butyl group.

In a study on the cross-coupling of anilines, it was observed that sterically hindered anilines led to somewhat reduced yields, underscoring the role of steric effects in modulating reactivity. While 2,6-di-tert-butyl aniline proved to be too sterically hindered for a specific reaction, the lesser steric hindrance of this compound would likely permit the reaction to occur, although potentially at a reduced rate compared to less bulky anilines.

Intermolecular Interactions and Their Influence on Reaction Outcomes

Intermolecular forces, including hydrogen bonding, van der Waals interactions, and potential π-π stacking, are fundamental in defining the solid-state architecture and influencing the outcomes of reactions involving this compound.

The most prominent intermolecular interaction for this compound is hydrogen bonding mediated by the amino group. The N-H protons can serve as hydrogen bond donors, while the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor. These interactions are key determinants of the molecular packing in the crystalline lattice and can affect the compound's physical properties.

In the context of reaction mechanisms, interactions with solvent molecules are of paramount importance. The solvation of the aniline, as well as any charged intermediates or transition states, can exert a profound influence on reaction rates and equilibria. For instance, the steric shielding provided by the tert-butyl group can affect the solvation of the corresponding anilinium ion, thereby influencing the amine's pKa.

A study of α,α′-dianilinotripyrrins demonstrated that substituents on the aniline fragment, including 3,5-di-tert-butyl groups, influenced the dimerization of the molecules through supplementary intermolecular interactions, which consequently affected the thermodynamic stability of the resulting dimers. rsc.org This illustrates how bulky, non-polar groups can engage in stabilizing intermolecular contacts. By analogy, the tert-butyl group in this compound is expected to participate in favorable van der Waals interactions, thereby influencing molecular association in both solution and the solid state.

Iv. Advanced Applications of 3 Tert Butylaniline in Specialized Chemical Fields

Contributions to Organic Synthesis as a Versatile Building Block

In the realm of organic synthesis, 3-tert-butylaniline serves as a crucial building block. guidechem.com Its bifunctional nature, containing both a nucleophilic amino group and an aromatic ring that can undergo electrophilic substitution, allows for a wide array of chemical transformations. It is frequently employed as a reagent where the introduction of its specific structural motifs is desired to influence the properties of the target molecule.

The primary role of this compound in synthesis is to introduce the tert-butyl group and the aniline (B41778) functionality into more complex molecules. guidechem.com The tert-butyl group is particularly significant due to its steric bulk, which can direct the regioselectivity of subsequent reactions, prevent undesirable side reactions, and enhance the thermal stability and solubility of the final products. guidechem.com For instance, the hindered nature of the aniline can be exploited in reactions where controlled reactivity is necessary. rsc.org This controlled introduction is fundamental in building intricate molecular architectures where specific spatial arrangements are critical for function.

The aniline group, on the other hand, provides a reactive handle for a multitude of synthetic operations. It can be diazotized, acylated, alkylated, or used in various coupling reactions to construct larger, more elaborate structures. The presence of both functionalities on a single, readily available molecule makes this compound an efficient starting material for creating diverse chemical scaffolds. guidechem.com

This compound is a precursor for a variety of functionalized organic intermediates, which are molecules that serve as stepping stones in multi-step synthetic sequences. These intermediates are crucial in the production of a wide range of commercial and research chemicals, including dyes, pigments, and agrochemicals. guidechem.comontosight.ai The reactivity of the aniline amine site allows for its use in substitution and electrophilic aromatic substitution reactions to create these tailored intermediates. For example, derivatives like 3-Bromo-4-(tert-butyl)aniline are used as intermediates where the bromine atom facilitates further modifications through cross-coupling reactions. The compound can also be a precursor to meta-tert-butylphenol, an intermediate for fungicides and antioxidants. chemicalbook.com

| Intermediate Type | Precursor Compound | Application Area | Citation |

| Dye Intermediates | This compound | Dyes, Pigments | guidechem.com |

| Agrochemical Intermediates | This compound | Pesticides (Fungicides) | guidechem.comchemicalbook.com |

| Functionalized Anilines | 3-Bromo-4-(tert-butyl)aniline | Organic Synthesis | |

| Phenolic Compounds | meta-tert-butylphenol | Antioxidants | chemicalbook.com |

The application of this compound extends to materials science, where it serves as a monomer or a key intermediate in the synthesis of advanced polymers. guidechem.com The incorporation of the tert-butyl group into a polymer backbone can significantly enhance its properties. Specifically, it can increase thermal stability, improve solubility in organic solvents, and create polymers of intrinsic microporosity (PIMs) by disrupting chain packing. rsc.org

Research has demonstrated the use of tert-butylaniline derivatives in creating high-performance polyimides and polyamides. researchgate.net These polymers are known for their excellent thermal and mechanical properties. For example, a diamine derived from 2-tert-butylaniline (B1265841) was used to synthesize soluble polyimides with high glass transition temperatures. researchgate.net In another study, 4-tert-butylaniline (B146146) was used to prepare specific anthracene (B1667546) maleimide-based polymers, highlighting its role in creating materials with tailored gas permeation properties. rsc.org

| Polymer Type | Monomer/Precursor | Key Property Enhancement | Citation |

| Polyimides | 4,4′-methylenebis-(2-tert-butylaniline) | High Temperature Stability, Solubility | researchgate.net |

| Polyamides | 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene | Solubility | researchgate.net |

| Polymers of Intrinsic Microporosity (PIMs) | 2,3,6,7-Tetrahydroxy-9,10-dimethyl-13-(4-(t-butyl) phenyl)-9,10-dihydro-9,10- chemicalbook.comepipyrroloanthracene-12,14-dione | Microporosity, Gas Permeation | rsc.org |

Synthesis of Functionalized Organic Intermediates

Role in Medicinal Chemistry Research and Drug Discovery

In medicinal chemistry, the this compound scaffold is a valuable starting point for the design and synthesis of new therapeutic agents. Its derivatives are explored for their potential to interact with biological targets, making it an important intermediate in the pharmaceutical industry. guidechem.comchemicalbook.com

This compound and its isomers are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). ontosight.ai The tert-butyl group can be a critical pharmacophore, fitting into hydrophobic pockets of enzymes or receptors, thereby modulating the biological activity of the molecule. vulcanchem.com The synthesis of various bioactive molecules, including potential kinase inhibitors and antimicrobial agents, often begins with a tert-butylaniline derivative. For instance, analogous compounds with a tert-butoxy (B1229062) group—a close relative of the tert-butyl group—have been shown to inhibit kinase enzymes by occupying these hydrophobic binding pockets. vulcanchem.com

Researchers are actively exploring the potential of compounds derived from this compound as new bioactive agents. The combination of the bulky, lipophilic tert-butyl group and the polar aniline group can be tuned to achieve desired pharmacological effects. nih.gov

Studies on synthetic mimics of antimicrobial peptides (SMAMPs) have shown that compounds containing tert-butyl groups often exhibit better activity than their counterparts. nih.gov In one study, a SMAMP with a tert-butyl group showed potent activity against S. aureus and E. coli. The enhanced activity was attributed to the higher hydrophobicity and bulkiness conferred by the tert-butyl group. nih.gov Furthermore, derivatives are investigated for a range of other potential therapeutic applications, including antioxidant effects. The strategic placement of the tert-butyl group on the aniline ring is a key factor in determining the bioactivity of the resulting compounds. researchgate.net

| Research Area | Compound/Derivative Class | Finding/Observation | Citation |

| Antimicrobial Agents | Synthetic Mimics of Antimicrobial Peptides (SMAMPs) | The tert-butyl group enhanced hydrophobicity and antimicrobial activity against S. aureus and E. coli. | nih.gov |

| Kinase Inhibitors | Analogues of tert-butylaniline | The bulky substituent can occupy hydrophobic binding pockets in enzymes. | vulcanchem.com |

| Antioxidants | 3-(tert-Butyl)-4-hydroxybenzonitrile | Investigated for potential antioxidant properties. |

Synthesis of Pharmaceutical Intermediates

Applications in Agrochemical and Dye Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly within the agrochemical and dye industries. guidechem.com Its structural features, including the bulky tert-butyl group and the reactive amine functionality, allow it to be incorporated into larger molecules to enhance properties like stability, solubility, and biological activity. guidechem.com

In agrochemical synthesis, tert-butylanilines are valuable intermediates for producing pesticides and fungicides. chemicalbook.com For example, this compound is a precursor to meta-tert-butylphenol, which is then used as a raw material for the fungicide etoxazole. chemicalbook.com The presence of the tert-butyl group can influence the molecule's interaction with biological targets and improve its efficacy. Research has focused on synthesizing novel quinoline (B57606) derivatives, which are known for their fungicidal properties, using tert-butylaniline as a starting material. For instance, a series of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives have been synthesized and tested for their activity against Pyricularia oryzae, the fungus that causes rice blast disease. hep.com.cn

In the dye industry, this compound and its isomers are used to produce a variety of dyes, including azo dyes and fluorescent dyes. guidechem.com The aniline moiety is readily diazotized and coupled with other aromatic compounds to create the chromophoric azo group responsible for color. The tert-butyl group can modify the dye's shade, fastness, and solubility in different media. guidechem.com A notable example is the use of 3,5-di-tert-butylaniline (B181150) as a reactant in the synthesis of Tetraphenylethylenepyrrolo[3,2-b]pyrrole, a type of fluorescent dye with applications in bioimaging and advanced sensor technologies. lookchem.com A US patent also describes a process for creating polymerizable azo dyes with a thiophene (B33073) structure using this compound as a key intermediate. google.com

Utilization as a Ligand or Additive in Catalysis

The unique steric and electronic properties of this compound make it and its derivatives valuable components in the field of catalysis, where they can function as ligands for metal centers or as reactive additives.

Ligands derived from this compound are designed to control the reactivity and selectivity of metal catalysts. The bulky tert-butyl group provides significant steric hindrance around the metal center, which can influence substrate binding and prevent undesirable side reactions.

A common strategy involves the condensation of a tert-butylaniline with an aldehyde or ketone to form a Schiff base. These Schiff bases can act as bidentate ligands, coordinating to a metal through both the imine nitrogen and another donor atom (often oxygen). For example, bidentate Schiff base ligands have been synthesized by reacting 3-tert-butylsalicylaldehyde with aniline or its derivatives. google.com These ligands are then reacted with metal salts, such as palladium(II) acetate (B1210297), to form stable metal complexes that can be used as pre-catalysts in various organic reactions. google.com The steric profile of the tert-butyl group is critical in these applications, modulating the electronic effects on the aromatic system and influencing the geometry and stability of the resulting metal complex.

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound-derived complexes have demonstrated significant efficacy. smolecule.com Palladium(II) complexes containing Schiff base ligands derived from tert-butylanilines have been successfully employed as pre-catalysts for the Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation. google.com

These reactions typically involve aryl halides and alkenes, and the catalyst's performance is highly dependent on the ligand structure. Studies have shown that a mixture of cis- and trans-isomers of Pd(II) complexes can be obtained from ligands derived from 3-tert-butylsalicylaldehyde and aniline. google.com These complexes have proven to be efficient pre-catalysts for the Mizoroki-Heck coupling of aryl iodides and bromides with alkenes like styrene (B11656) and acrylate, affording the desired trans-alkenes in yields ranging from 21% to 99%. google.com Another example of homogeneous catalysis involves the reaction of o-tert-butylaniline with formaldehyde, using a liquid acid as a catalyst, to produce 4,4'-diamino-3,3'-di-tert-butyldiphenylmethane, a useful chemical intermediate. smolecule.com

| Catalytic System | Reaction | Catalyst/Ligand Source | Reactants | Yield | Reference |

| Homogeneous | Mizoroki-Heck | Pd(II) complex with Schiff base from 3-tert-butylsalicylaldehyde and aniline | Aryl halides, Alkenes | 21-99% | google.com |

| Homogeneous | Condensation | Liquid Acid (e.g., HCl) | o-tert-butylaniline, Formaldehyde | Not specified | smolecule.com |

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling, which is crucial for industrial processes. smolecule.com Several solid acid catalysts have been developed for reactions involving the synthesis of tert-butylanilines.

One prominent example is the use of silica-alumina catalysts for the alkylation of aniline with isobutylene (B52900) to produce mono-ortho-tert-butyl-aniline. researchgate.net This process is carried out in a fixed-bed reactor, and careful control of reaction conditions (temperature, flow rate) is necessary to achieve high conversion and selectivity while minimizing the formation of di-tert-butylated by-products. researchgate.netontosight.ai Similarly, zeolite molecular sieves, modified with elements like platinum or palladium, have been employed as heterogeneous catalysts to directly synthesize p-tert-butyl-aniline from aniline and isobutylene. lookchem.com This method avoids the production of polluted wastewater, as the catalyst is easily separated from the reaction products. lookchem.com

Furthermore, montmorillonite (B579905) clay has been used as a heterogeneous catalyst for the condensation of o-tert-butylaniline with paraformaldehyde. The layered structure of the clay exerts a "confinement effect," selectively favoring the synthesis of the desired product, 4,4′-diamino-3,3′-dibutyl-diphenyl methane, with yields reaching up to 83.9%.

| Catalytic System | Reaction | Catalyst | Reactants | Key Finding | Reference |

| Heterogeneous | Alkylation | Silica-Alumina | Aniline, Isobutylene | High conversion and selectivity in a fixed-bed reactor. | researchgate.netontosight.ai |

| Heterogeneous | Alkylation | Zeolite Molecular Sieve | Aniline, Isobutylene | Direct synthesis with easy catalyst separation. | lookchem.com |

| Heterogeneous | Condensation | Montmorillonite Clay | o-tert-butylaniline, Paraformaldehyde | High selectivity (83.9% yield) due to confinement effect. |

Catalytic Performance in Homogeneous Systems

Industrial Relevance and Scalability in Fine Chemical Production

This compound and its related isomers are important fine chemical products with considerable industrial relevance. guidechem.com They serve as versatile intermediates in the large-scale production of high-value materials, including pharmaceuticals, agrochemicals, dyes, pigments, and specialty polymers. guidechem.com The commercial availability of this compound from numerous chemical suppliers underscores its role in the chemical industry. chemicalbook.com

The scalability of processes involving this compound is a key focus of industrial research. The development of heterogeneous catalytic systems, such as those using zeolites or silica-alumina in fixed-bed reactors, is a significant step towards efficient and environmentally friendly industrial production. researchgate.netlookchem.com These solid catalysts simplify the manufacturing process by allowing for easy separation from the reaction mixture, enabling catalyst recycling and continuous operation, which reduces production costs. lookchem.com

Furthermore, compounds derived from tert-butylanilines have found applications in advanced materials. For example, 4,4'-diamino-3,3'-di-tert-butyldiphenylmethane, synthesized from o-tert-butylaniline, is used as a curing agent for epoxy resins and a chain extender for polyurethanes. smolecule.com Its incorporation into polyimides significantly improves their solubility and processing characteristics, making them suitable for applications requiring high performance, such as specialty insulating materials. smolecule.com The ability to fine-tune material properties through the inclusion of the tert-butyl aniline structure highlights its industrial importance and the driving force behind developing scalable synthesis methods.

V. Advanced Analytical and Spectroscopic Characterization in 3 Tert Butylaniline Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of molecular characterization. By interacting with molecules using various regions of the electromagnetic spectrum, these techniques generate distinct fingerprints that reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. aist.go.jp Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of 3-tert-Butylaniline.

In ¹H NMR, the chemical shift (δ), signal multiplicity, and integration value provide a wealth of information. The this compound molecule has distinct proton environments: the tert-butyl group, the amine group, and the aromatic ring. The nine equivalent protons of the tert-butyl group produce a sharp singlet, while the amine protons also typically appear as a singlet. The protons on the aromatic ring show more complex splitting patterns due to spin-spin coupling.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. nih.gov In a proton-decoupled spectrum, each carbon atom appears as a single line, with its chemical shift indicating its electronic environment. nih.gov The spectrum of this compound will show distinct signals for the methyl carbons and the quaternary carbon of the tert-butyl group, as well as for the six carbons of the benzene (B151609) ring, which are in four different electronic environments. The existence of ¹³C NMR spectral data for this compound is noted in chemical databases. nist.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts are based on standard values for similar chemical environments.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~1.3 | Singlet | 9H |

| -NH ₂ | Variable (~3.5) | Singlet (broad) | 2H |

| Aromatic -H | ~6.6 - 7.2 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts are based on standard values for similar chemical environments and database entries. nist.govnih.govchemsrc.com

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~31-32 |

| -C (CH₃)₃ | ~34-35 |

| Aromatic C -H | ~113-129 |

| Aromatic C -N | ~146-148 |

| Aromatic C -C(CH₃)₃ | ~151-152 |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound, as well as gaining structural insights from its fragmentation patterns. molbase.com For this compound (C₁₀H₁₅N), the nominal molecular weight is 149 g/mol . nist.gov

Under electron ionization (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo characteristic fragmentation. A common pathway for tert-butylated aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable cation at a mass-to-charge ratio (m/z) of 134. chemicalbook.com This [M-15]⁺ peak is often the most intense signal (the base peak) in the spectrum. Another significant fragment corresponds to the tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high precision (e.g., to four or five decimal places), allowing for the unambiguous confirmation of the elemental formula. The calculated exact mass for C₁₀H₁₅N is 149.120449 Da. nist.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the analysis of the compound in complex mixtures, coupling the separation power of HPLC with the detection and identification capabilities of MS. nist.gov

Table 3: Characteristic Mass Fragments of this compound

| m/z | Fragment Ion | Comment |

| 149 | [C₁₀H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [C₉H₁₂N]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chemicalbook.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the primary amine (-NH₂) and the substituted benzene ring. spectrabase.com

The key features include two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, which is characteristic of a primary amine. spectrabase.com Aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹, while aromatic C-H stretching is observed just above 3000 cm⁻¹. Other important bands include the N-H bending vibration, aromatic C=C ring stretches, and the strong C-N stretch. chemicalbook.comspectrabase.com The existence of vapor phase IR spectral data for this compound is noted in public databases. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound Data based on established correlation tables. spectrabase.com

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3450 & ~3360 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) | Medium |

| ~3050 | Stretch | C-H (Aromatic) | Medium-Weak |

| ~2960 | Asymmetric Stretch | C-H (Alkyl, -CH₃) | Strong |

| ~1620 | Bend (Scissoring) | N-H (Primary Amine) | Medium-Strong |

| ~1600 & ~1470 | Ring Stretch | C=C (Aromatic) | Medium |

| ~1250-1335 | Stretch | C-N (Aromatic Amine) | Strong |

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular and Fragmentation Analysis

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of this compound and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. It is frequently cited in the quality control analysis of this compound. A common method for analyzing aniline (B41778) derivatives is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is typically determined by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Table 5: Example HPLC Method Parameters for this compound Analysis Parameters are illustrative of a typical reversed-phase method.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with optional acid modifier like 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the boiling point of this compound, GC is an ideal method for its analysis and is the most common technique cited by commercial suppliers for purity assessment, often indicating a purity of 96-98% or higher. nist.govchemicalbook.com

In GC, the sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) can be used as a detector (GC-MS) for definitive identification based on the resulting mass spectrum.

Table 6: Example GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% Phenyl Polysiloxane stationary phase (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 280 °C (FID) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comaustinpublishinggroup.comijnrd.orgresearchgate.net This is achieved through the use of columns packed with sub-2 µm particles, which allows for faster separations without compromising efficiency. ijsrtjournal.comaustinpublishinggroup.com UPLC systems are engineered to withstand the high backpressures generated by these smaller particles, often reaching up to 15,000 psi. ijsrtjournal.comaustinpublishinggroup.com

In the context of aromatic amines like this compound, UPLC is a powerful tool for analysis. For instance, a UPLC-MS/MS method was developed for the simultaneous determination of 36 primary aromatic amines (PAAs), demonstrating good regression coefficients (0.992–0.999) and reproducibility (2.3–15%). tandfonline.com The limits of detection (LODs) for this method ranged from 0.03 to 1.4 µg/L. tandfonline.com Another study focusing on 23 PAAs achieved separation in under 6.5 minutes using a pentafluorophenylpropyl (PFPP) column with a water-to-acetonitrile gradient. nih.gov

The development of UPLC methods for PAAs often involves optimizing various parameters to achieve the desired separation and sensitivity. lcms.cz Key considerations include the choice of column, mobile phase composition, and gradient elution profile. lcms.cz For example, one method utilized an ACQUITY UPLC BEH C18 column with a mobile phase consisting of water and methanol (B129727), both containing 4.7 nM perfluoropentanoic acid (PFPA). tandfonline.com Another approach employed a mobile phase of water and methanol with 0.1% formic acid. lcms.cz

Table 1: Exemplary UPLC Method Parameters for Primary Aromatic Amine Analysis

| Parameter | Method 1 tandfonline.com | Method 2 lcms.cz | Method 3 nih.gov |

|---|---|---|---|

| Column | ACQUITY UPLC BEH C18 (1.7 μm, 2.1 x 50 mm) | ACQUITY UPLC H-Class | Pentafluorophenylpropyl (PFPP) |

| Mobile Phase A | 4.7 nM PFPA in Water | Water + 0.1% Formic Acid | Water + 0.1% Acetic Acid |

| Mobile Phase B | 4.7 nM PFPA in Methanol | Methanol + 0.1% Formic Acid | Acetonitrile + 0.1% Acetic Acid |

| Flow Rate | Not Specified | 0.4 mL/min | Not Specified |

| Column Temperature | Not Specified | 40 °C | Not Specified |

| Detection | Tandem Mass Spectrometry (MS/MS) | Mass Detection (ACQUITY QDa) | Tandem Mass Spectrometry (UHPLC-APCI-MS/MS) |

X-ray Crystallography and Solid-State Analysis for Molecular Structure Confirmation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. In the study of this compound derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Research on derivatives of this compound has utilized single-crystal X-ray diffraction to elucidate their structures. For example, the crystal structure of N-salicylidene-4-tert-butylaniline was analyzed to investigate the relationship between its molecular structure and photochromic properties. researchgate.netnih.gov This analysis revealed a clear correlation between the dihedral angle of the two benzene rings and the compound's photochromism. researchgate.netnih.gov

In another study, the crystal structure of a selenourea (B1239437) derivative incorporating a tri-tert-butylaniline moiety was determined. mdpi.com The X-ray data revealed that the molecule possesses a nearly planar O(4)-C(4)-N(3)-C(2)-Se(1)-N(1) core, with the two adjacent phenyl rings oriented at significant dihedral angles to this plane. mdpi.com The solid-state packing was characterized by both intramolecular and intermolecular hydrogen bonding. mdpi.com

Solid-state analysis also extends to studying reactions in the solid phase. For instance, the solid-state nuclear bromination of substituted anilines with N-bromosuccinimide has been investigated. researchgate.netresearchgate.net These studies show that reactivity and product selectivity are dependent on factors such as reaction time, temperature, and the nature of the substituents on the aniline ring. researchgate.netresearchgate.net Crystallinity was found to be a requirement for both reactivity and selectivity in these reactions. researchgate.netresearchgate.net

Table 2: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Compound | N-(4-benzoyl)-N'-(2,4,6-tri-tert-butylphenyl)selenourea (a derivative containing a substituted aniline) mdpi.com |

| Crystal System | Not specified |

| Space Group | Not specified |

| Key Bond Lengths (Å) | C(11)-N(1): 1.438(2), N(1)-C(2): 1.318(2), Se(1)-C(2): 1.830(2) mdpi.com |

| Key Bond Angles (°) | C(11)-N(1)-C(2): 123.90(13), N(1)-C(2)-Se(1): 125.61(12) mdpi.com |

| Dihedral Angles (°) | Phenyl rings relative to the core plane: 31.2 and 82.4 mdpi.com |

Advanced Techniques for Reaction Monitoring and In Situ Studies (e.g., EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for studying chemical species that have unpaired electrons. libretexts.org This makes it an invaluable tool for detecting and characterizing radical intermediates in chemical reactions, providing insights into reaction mechanisms. nih.gov

In the context of aniline derivatives, EPR has been instrumental in monitoring polymerization reactions. The oxidative polymerization of aniline can be monitored by observing the EPR signal of the forming polyaniline. iranarze.irresearchgate.net Kinetic measurements can be performed by tracking the intensity of the EPR signal over time at various temperatures and reactant concentrations. iranarze.ir Such studies have revealed autocatalytic behavior in aniline polymerization. iranarze.irresearchgate.net

The EPR spin trapping technique is another powerful method for detecting short-lived radical species. nih.gov A diamagnetic "spin trap" molecule reacts with a transient radical to form a more stable radical adduct that can be observed by EPR. nih.gov The hyperfine splitting pattern of the resulting EPR spectrum can often provide information to identify the original radical. nih.gov While direct in situ EPR analysis can be challenging under harsh reaction conditions, it remains a critical tool for detecting stable radicals that diffuse into the bulk solution. rsc.org

For example, in studies of aniline polymerization, EPR spectroscopy has been used to monitor the concentration of polyaniline and investigate the reaction kinetics. iranarze.ir The EPR spectrometer operates at a specific microwave frequency (e.g., 9.8 GHz), and the sample is placed within the spectrometer's resonator. iranarze.ir The resulting spectra provide information about the paramagnetic species present. iranarze.irresearchgate.netacs.org

Table 3: Typical EPR Spectrometer Parameters for Aniline Polymerization Studies

| Parameter | Example Value iranarze.ir |

|---|---|

| Microwave Frequency | 9.8 GHz |

| Magnetic Field Modulation | 100 KHz |

| Microwave Power | 2 mW |

| Sweep Width | 70 G |

| Modulation Amplitude | 0.7 G |

| Temperature Control | Variable (e.g., 284 K, 294 K, 304 K) |

Vi. Computational Chemistry and Theoretical Insights into 3 Tert Butylaniline

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the electronic properties that govern the reactivity of 3-tert-butylaniline. These studies provide insights into how the molecule will interact with other chemical species.

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis